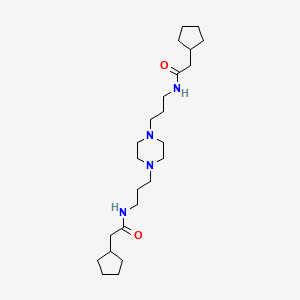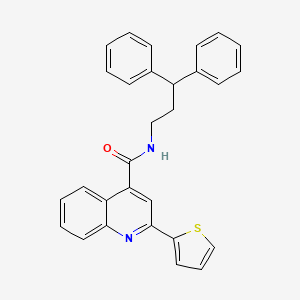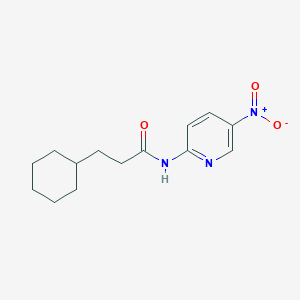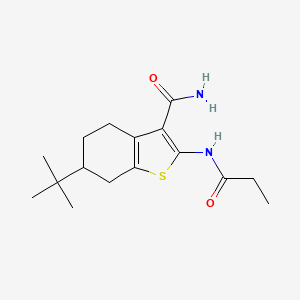
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide): is a synthetic organic compound characterized by the presence of a piperazine ring linked to two cyclopentylacetamide groups via a propane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with 1,3-dibromopropane to form N,N’-bis(3-bromopropyl)piperazine.
Amidation Reaction: The intermediate is then reacted with cyclopentylacetamide in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent recycling to enhance efficiency and reduce costs.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the reduction of amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular pathways.
Industry
In the industrial sector, N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N,N’-bis(3-aminopropyl)piperazine: Similar in structure but with amine groups instead of amides.
N,N’-bis(3-bromopropyl)piperazine: An intermediate in the synthesis of the target compound.
Cyclopentylacetamide: A simpler analogue lacking the piperazine and propane linkage.
Uniqueness
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is unique due to its combination of a piperazine ring with cyclopentylacetamide groups, providing a distinct set of chemical and biological properties. This structure allows for versatile applications across various fields, distinguishing it from simpler analogues.
特性
分子式 |
C24H44N4O2 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
2-cyclopentyl-N-[3-[4-[3-[(2-cyclopentylacetyl)amino]propyl]piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C24H44N4O2/c29-23(19-21-7-1-2-8-21)25-11-5-13-27-15-17-28(18-16-27)14-6-12-26-24(30)20-22-9-3-4-10-22/h21-22H,1-20H2,(H,25,29)(H,26,30) |
InChIキー |
MICCFIPNOGBTML-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(=O)NCCCN2CCN(CC2)CCCNC(=O)CC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)


![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)

![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)

![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)

![Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10977948.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)
![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)